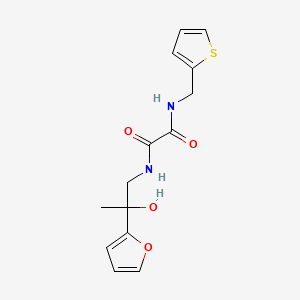

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

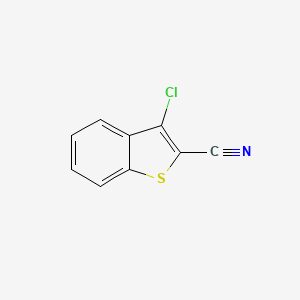

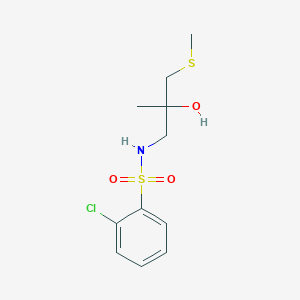

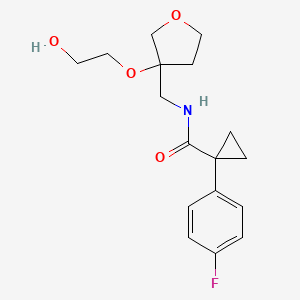

Furan and thiophene are both heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is also a five-membered ring, but it contains four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

Furan and thiophene derivatives can undergo various chemical reactions . For example, one study reported the cleavage of furan-2-yl and 2-thienyl-methyl silanes by methanolic sodium methoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives can be determined using various analytical techniques . These properties can include molecular mass, density, melting point, and solubility .Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have been identified as effective bidentate ligands for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Their application enables the coupling of a broad range of (hetero)aryl bromides with various amines at low catalyst loadings and relatively low temperatures, offering a pathway to pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Goldberg Amidation Catalysis

The compound has also shown effectiveness in catalyzing Goldberg amidation reactions. Utilizing Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system, the amidation of less reactive (hetero)aryl chlorides with primary amides can be accomplished, yielding products in good to excellent yields. This catalytic system extends the scope of Cu-catalyzed amidation to include substrates previously unaddressed efficiently (De, Yin, & Ma, 2017).

Inhibition of NQO2 for Chemotherapy and Malaria Treatment

Compounds analogues to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), a target for potential use in cancer chemotherapy and malaria treatment. The study investigates structural modifications to improve solubility and decrease basicity while retaining or enhancing inhibitory activity against NQO2, revealing insights into structure-activity relationships (Alnabulsi et al., 2018).

Solar Energy Conversion Efficiency

Phenothiazine derivatives, incorporating furan or thiophene as conjugated linkers, have been synthesized and evaluated in dye-sensitized solar cells. These compounds, particularly those with furan linkers, have demonstrated improvements in solar energy-to-electricity conversion efficiency, highlighting their potential in enhancing the performance of photovoltaic devices (Kim et al., 2011).

Photocatalytic Synthesis of Polyheterocyclic Compounds

A photocatalytic method has been developed for the direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the synthesis of highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, showcasing a green chemistry approach to synthesizing complex organic molecules (Zhang et al., 2017).

Mechanism of Action

Target of Action

Furan and thiophene derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Furan and thiophene derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan and thiophene derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Furan and thiophene derivatives have been associated with various biological and pharmacological effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-14(19,11-5-2-6-20-11)9-16-13(18)12(17)15-8-10-4-3-7-21-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCUTBBRMOQMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)

![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)

![N-benzyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2782886.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)

![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)